5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one features a pyrazolo[1,5-a]pyrazin-4-one core, a bicyclic heterocycle with nitrogen atoms at positions 1, 5, and 5. Key structural elements include:
Synthetic routes for analogous pyrazolo[1,5-a]pyrazine derivatives often involve multi-step protocols, such as amide formation followed by cyclization . The fluorophenyl and piperazine groups are common in medicinal chemistry, suggesting possible applications in kinase inhibition or neurotransmitter modulation .
Properties
IUPAC Name |
5-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FN5O2/c1-20(2)21-3-5-22(6-4-21)25-19-26-28(36)33(17-18-34(26)30-25)12-11-27(35)32-15-13-31(14-16-32)24-9-7-23(29)8-10-24/h3-10,17-18,20,25-26,30H,11-16,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUPDAQKIJNZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data concerning its biological activity, including synthesis methods, structural characteristics, and biological testing results.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.51 g/mol. The structure features a pyrazolo[1,5-a]pyrazin core, which is known for diverse biological activities, particularly in neuropharmacology.
Structural Characteristics
The compound's structure includes:
- A piperazine ring substituted with a 4-fluorophenyl group.
- A propan-2-yl phenyl substituent.
- A 3-oxopropyl functional group that may influence its reactivity and biological interactions.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.51 g/mol |
| Core Structure | Pyrazolo[1,5-a]pyrazin |
| Functional Groups | Piperazine, Fluorophenyl, Propan-2-yl Phenyl |
Pharmacological Studies
Research has indicated that compounds with similar structural motifs exhibit various pharmacological activities. The following sections summarize findings related to the compound's biological activity.
1. Neuroprotective Activity
A study evaluated the neuroprotective effects of structurally related compounds in models of cerebral ischemia. The results indicated that these compounds significantly prolonged survival times in mice subjected to acute cerebral ischemia, suggesting potential applications in treating ischemic strokes .
2. Antinociceptive Activity
Another aspect of research focused on the antinociceptive properties of similar pyrazolo compounds. These studies suggested that modifications to the piperazine substituent could enhance pain relief effects, indicating a promising avenue for further investigation into the analgesic properties of the target compound .
Table 2: Summary of Biological Activities
| Activity | Findings |
|---|---|
| Neuroprotective | Significant survival extension in ischemic models |
| Antinociceptive | Potential analgesic effects observed |
Case Study: Neuroprotective Effects
In a controlled experiment involving Kunming mice, researchers administered the compound in varying doses prior to inducing ischemia through bilateral common carotid artery occlusion. The results demonstrated a dose-dependent increase in survival time compared to control groups treated with saline. Statistical analysis confirmed significant differences (p < 0.05) between treated and control groups .
Experimental Methodology
The methodology typically involved:
- Synthesis : Compounds were synthesized using microwave-assisted techniques to ensure high yield and purity.
- Testing Protocols : In vivo testing was performed under ethical guidelines, ensuring humane treatment of animal subjects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares the target compound with structurally related pyrazolo-fused heterocycles, highlighting substituent effects, synthetic strategies, and biological activities.
Key Observations
Substituent Effects on Physicochemical Properties :
- Electron-withdrawing groups (e.g., 4-fluorophenyl in the target compound) lower pKa and enhance solubility, whereas electron-donating groups (e.g., 4-methoxy in ) increase pKa .
- The 4-isopropylphenyl group in the target compound likely improves membrane permeability due to its lipophilic nature .
Piperazine moieties (as in the target compound) are common in CNS drugs and kinase inhibitors, hinting at possible dual mechanisms of action .
Synthetic Accessibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
